Cy5-PEG5-amine Hydrochloride: A Technical Guide for Advanced Research Applications
Cy5-PEG5-amine Hydrochloride: A Technical Guide for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Cy5-PEG5-amine hydrochloride, a versatile fluorescent labeling reagent. This document details its core properties, provides structured data for easy reference, outlines detailed experimental protocols for its application, and includes visualizations of key processes to support researchers in drug development and molecular biology.
Core Compound Overview
Cy5-PEG5-amine hydrochloride is a functionalized cyanine (B1664457) dye derivative used for fluorescently labeling biomolecules. It incorporates the far-red fluorescent dye Cy5, a flexible polyethylene (B3416737) glycol (PEG) spacer of five units, and a reactive primary amine group, provided as a hydrochloride salt. The Cy5 fluorophore offers excellent spectral properties in the red to near-infrared region, minimizing background autofluorescence from biological samples.[1] The hydrophilic PEG spacer enhances the solubility of the molecule and the labeled conjugate in aqueous buffers, while the terminal primary amine allows for covalent attachment to a variety of functional groups on target molecules.[2]
The primary amine of Cy5-PEG5-amine hydrochloride can be readily conjugated to molecules containing carboxylic acids (through activation with carbodiimides like EDC), activated esters such as N-hydroxysuccinimide (NHS) esters, and carbonyls (aldehydes and ketones).[2][3] This versatility makes it a valuable tool for labeling proteins, peptides, antibodies, nucleic acids, and other biomolecules for applications in fluorescence imaging, flow cytometry, and other fluorescence-based assays.[4][5]
Data Presentation
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C44H66Cl2N4O6 | [2] |
| Molecular Weight | 817.93 g/mol | [2] |
| Excitation Maximum (λex) | ~646-650 nm | [1][3] |
| Emission Maximum (λem) | ~662-670 nm | [1][3] |
| Molar Extinction Coefficient | ~250,000 cm-1 M-1 | [6] |
| Appearance | Blue solid | N/A |
| Solubility | Soluble in DMSO and DMF | [3] |
Quality Control and Storage
| Parameter | Specification | Source |
| Purity | ≥95% | N/A |
| Storage Conditions | Store at -20°C, protected from light and moisture. | [3] |
| Shipping Conditions | Ambient temperature | N/A |
Experimental Protocols
Bioconjugation of Cy5-PEG5-amine to a Protein via NHS Ester Chemistry
This protocol describes the labeling of a protein containing accessible lysine (B10760008) residues with Cy5-PEG5-amine hydrochloride by first activating the carboxylic acids on a hypothetical protein with EDC and NHS to form an amine-reactive NHS ester.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
Cy5-PEG5-amine hydrochloride
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the Reaction Buffer at a concentration of 2-10 mg/mL.
-
Activation of Carboxylic Acids:
-
Add a 10-fold molar excess of EDC to the protein solution.
-
Immediately add a 20-fold molar excess of NHS to the protein solution.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.
-
-
Preparation of Cy5-PEG5-amine Solution: Immediately before use, dissolve Cy5-PEG5-amine hydrochloride in DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved Cy5-PEG5-amine to the activated protein solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding a small amount of 0.1 M phosphate (B84403) buffer, pH 8.0.
-
Incubate the reaction for 2 hours at room temperature, protected from light, with gentle stirring.
-
-
Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification of the Conjugate: Separate the labeled protein from unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS). The first colored fraction to elute will be the Cy5-labeled protein.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
Cellular Imaging of Receptor-Mediated Endocytosis using a Cy5-labeled Ligand
This protocol outlines a general procedure for visualizing the internalization of a Cy5-labeled ligand in cultured cells using fluorescence microscopy. This example is based on the study of G protein-coupled receptor (GPCR) trafficking.[2][3]
Materials:
-
Cultured cells expressing the receptor of interest seeded on glass-bottom dishes or coverslips.
-
Cy5-labeled ligand (prepared as described in Protocol 1).
-
Cell culture medium (e.g., DMEM).
-
Hanks' Balanced Salt Solution (HBSS) or other imaging buffer.
-
Paraformaldehyde (PFA) solution (4% in PBS) for fixing.
-
DAPI or Hoechst stain for nuclear counterstaining.
-
Mounting medium.
-
Fluorescence microscope with appropriate filter sets for Cy5 (Excitation: ~630-650 nm, Emission: ~660-680 nm) and DAPI/Hoechst.
Procedure:
-
Cell Preparation:
-
One day before the experiment, seed the cells onto glass-bottom dishes or coverslips to achieve 60-80% confluency on the day of the experiment.
-
-
Ligand Incubation:
-
Wash the cells twice with pre-warmed HBSS.
-
Dilute the Cy5-labeled ligand to the desired final concentration (typically in the nM to low µM range) in pre-warmed cell culture medium or HBSS.
-
Incubate the cells with the Cy5-labeled ligand solution at 37°C for the desired time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the internalization process.
-
-
Washing:
-
Remove the ligand solution and wash the cells three times with ice-cold HBSS to stop the internalization process and remove unbound ligand.
-
-
Cell Fixation:
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Nuclear Staining (Optional):
-
Incubate the cells with DAPI or Hoechst stain diluted in PBS for 5-10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope. Acquire images in the Cy5 and DAPI/Hoechst channels.
-
-
Image Analysis: Analyze the images to observe the localization of the Cy5-labeled ligand. Internalized ligand will appear as punctate structures within the cytoplasm, which can be further characterized by co-localization studies with endosomal markers.
Mandatory Visualizations
References
- 1. lifetein.com [lifetein.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Ligand-directed covalent labelling of a GPCR with a fluorescent tag in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Protein Cy5 Labeling Kit (ab288096) is not available | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
